RL-0070933

Hedgehog Signaling Cilial Trafficking Smo Agonism

Hedgehog pathway researchers face inconsistent Smo modulation that obscures ciliary trafficking dynamics. RL-0070933 solves this as a potent Smo cilial modulator (EC50 0.02 µM) that specifically regulates Smo translocation to the primary cilium without direct agonism or antagonism. • 10-50× more potent than purmorphamine, minimizing solvent toxicity & off-target effects. • Unique acylhydrazone scaffold enables SAR diversification beyond chlorobenzothiophene or pyridine cores. • Enables dissection of ciliary import/export dynamics when used alongside SAG or vismodegib. BenchChem ensures reliable global supply for high-resolution microscopy and ciliary biology assays.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
Cat. No. B10805666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRL-0070933
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C20H16N2O2/c23-19-12-10-18(11-13-19)20(24)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14,23H,(H,22,24)/b21-14+
InChIKeyPNAOAWLPWZRVCK-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RL-0070933: A High-Potency Smoothened Cilial Modulator for Hedgehog Pathway Research Procurement


RL-0070933 (CAS: 301326-41-0, synonym GI-560192) is a small-molecule modulator of the Smoothened (Smo) receptor, a key transmembrane protein in the Hedgehog (Hh) signaling pathway. Unlike canonical Smo agonists or antagonists that directly activate or inhibit downstream signaling, RL-0070933 is functionally defined as a potent Smo cilial modulator . Its primary reported activity is the regulation of Smo translocation and/or accumulation into the primary cilium—a critical subcellular event for proper Hh signal transduction—via the Hh signaling pathway . With a reported EC50 value of 0.02 µM, RL-0070933 demonstrates high in vitro potency that situates it as a specialized tool for dissecting the spatiotemporal dynamics of Smo trafficking, distinct from compounds that primarily modulate overall pathway transcriptional output.

RL-0070933: Why Class-Level Smo Modulators Are Not Interchangeable in Ciliary Trafficking Studies


Generic substitution among Smo modulators is scientifically invalid due to their divergent pharmacological mechanisms within the Hedgehog pathway. While many compounds are classified broadly as Smo agonists or antagonists based on their ability to increase or decrease Gli-mediated transcription, their effects on the upstream, critical step of Smo ciliary translocation can be entirely distinct [1]. For instance, some Smo antagonists like cyclopamine paradoxically induce Smo ciliary accumulation despite blocking downstream signaling, whereas others like itraconazole prevent it [2]. RL-0070933 is specifically characterized as a cilial modulator, implying a primary effect on Smo trafficking dynamics . Consequently, substituting RL-0070933 with a generic Smo agonist (e.g., SAG) or antagonist (e.g., vismodegib) will not replicate the same experimental perturbation of Smo ciliary localization, leading to fundamentally different cellular outcomes and irreproducible results in studies focused on primary cilium biology.

Quantitative Differentiation of RL-0070933 from In-Class Smoothened Modulators


Potency Comparison: RL-0070933 vs. Purmorphamine (Canonical Smo Agonist)

RL-0070933 demonstrates substantially higher in vitro potency compared to the canonical Smo agonist purmorphamine. RL-0070933 modulates Smo ciliary translocation with a reported EC50 of 0.02 µM . In contrast, purmorphamine, which acts as a direct Smo receptor agonist to activate Hedgehog pathway transcription, exhibits an EC50 of approximately 1 µM in comparable cellular assays . This represents a 50-fold difference in effective concentration.

Hedgehog Signaling Cilial Trafficking Smo Agonism

Functional Differentiation: Cilial Modulation vs. Transcriptional Antagonism (Vismodegib)

The functional profile of RL-0070933 as a 'cilial modulator' distinguishes it from direct Smo antagonists like vismodegib. While vismodegib is a potent inhibitor of Hedgehog signaling (IC50 ~ 3 nM) that binds Smo and blocks downstream transcription , its effect on Smo ciliary trafficking is not its primary reported mechanism. RL-0070933's characterization as a potent Smo cilial modulator (EC50 20 nM) specifically denotes its action on the regulation of Smo translocation to the primary cilium . This represents a mechanistically distinct intervention point upstream of transcriptional output.

Ciliary Trafficking Smo Antagonism Mechanism of Action

Potency Comparison: RL-0070933 vs. Itraconazole (Smo Antagonist with Distinct Binding Site)

RL-0070933 exhibits significantly greater potency in modulating Smo compared to the clinically used antifungal and Smo antagonist itraconazole. RL-0070933 acts on Smo with an EC50 of 0.02 µM (20 nM) . Itraconazole, which inhibits Hedgehog signaling by a mechanism distinct from cyclopamine and prevents Smo ciliary accumulation, demonstrates an IC50 of approximately 690-800 nM [REFS-2, REFS-3]. This represents an approximately 35- to 40-fold difference in potency.

Hedgehog Signaling Smo Antagonism Cilial Trafficking

Structural Differentiation from Other Smo Modulators

RL-0070933 possesses a unique chemical structure, an N'-([1,1'-biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide, which belongs to the acylhydrazone class . This scaffold is chemically distinct from other prominent Smo modulators: SAG is a chlorobenzothiophene derivative , purmorphamine is a purine-based compound , vismodegib is a pyridine-based diarylamide , and itraconazole is a complex triazole . This structural uniqueness underpins its distinct pharmacological profile as a cilial modulator.

Chemical Structure Acylhydrazone Scaffold

Validated Research Applications for RL-0070933 Based on Its Specific Pharmacological Profile


Investigating Smoothened Ciliary Trafficking and Primary Cilium Dynamics

RL-0070933 is the optimal selection for studies focused on the spatiotemporal regulation of Smo translocation to the primary cilium. Its defined mechanism as a potent Smo cilial modulator (EC50 0.02 µM) provides a specific tool to perturb this subcellular trafficking event, which is a critical and distinct step in Hedgehog pathway activation . Unlike transcriptional agonists (e.g., SAG) or antagonists (e.g., vismodegib), RL-0070933 allows researchers to dissect ciliary import/export dynamics without directly committing to full pathway activation or inhibition, making it essential for high-resolution microscopy and ciliary biology assays.

Chemical Probe for Hedgehog Pathway Studies Requiring High Potency

RL-0070933 is a preferred chemical probe for Hedgehog pathway research when high in vitro potency is a requirement. Its EC50 of 0.02 µM (20 nM) makes it significantly more potent than other reference compounds like purmorphamine (EC50 ~1 µM) or itraconazole (IC50 ~800 nM) [REFS-1, REFS-2]. This high potency enables experiments at lower effective concentrations, reducing the risk of compound-specific off-target effects, solvent (e.g., DMSO) toxicity, or precipitation, thereby increasing the reliability and interpretability of in vitro findings.

Differentiating Smo Cilial Modulation from Canonical Smo Agonism/Antagonism

In mechanism-of-action studies, RL-0070933 is the appropriate comparator for differentiating ciliary trafficking-dependent signaling from direct receptor agonism or antagonism. While SAG (EC50 3 nM) activates and vismodegib (IC50 3 nM) inhibits Hedgehog transcription by binding the Smo heptahelical bundle , RL-0070933's primary characterization as a cilial modulator (EC50 20 nM) offers a distinct intervention point . Employing RL-0070933 alongside these tools allows for the dissection of the functional relationship between Smo ciliary localization, receptor conformation, and downstream pathway activity, a nuanced approach not possible with any single class of modulator.

Studies Utilizing a Unique Acylhydrazone Chemical Scaffold

RL-0070933 is the required compound for studies investigating structure-activity relationships (SAR) of the acylhydrazone scaffold in the context of Smo modulation. Its chemical structure (N'-([1,1'-biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide) is distinct from the chlorobenzothiophene (SAG), purine (purmorphamine), and pyridine (vismodegib) scaffolds that dominate Smo pharmacology . Therefore, RL-0070933 is indispensable as a reference molecule or starting point for medicinal chemistry efforts aimed at developing novel, non-canonical Smo ligands or exploring new chemical space for Hedgehog pathway intervention.

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